molecular formula C7H4BrIN2 B1292440 4-Bromo-3-iodo-1H-indazole CAS No. 885521-72-2

4-Bromo-3-iodo-1H-indazole

Cat. No. B1292440
CAS RN: 885521-72-2
M. Wt: 322.93 g/mol
InChI Key: LPKLMHLJNYUOPU-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1H-indazole is a compound with the molecular formula C7H4BrIN2 . It is a type of indazole, which is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring . Indazoles are important building blocks for many bioactive natural products and commercially available drugs .


Synthesis Analysis

Indazoles can be synthesized through various methods. Some of the strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A series of novel 4-bromo-1H-indazole derivatives were developed by Ma et al. as filamentous temperature-sensitive protein Z (FtsZ) inhibitors .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-iodo-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is InChI=1S/C7H4BrIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) .


Chemical Reactions Analysis

Indazole derivatives can participate in a wide range of chemical reactions. For instance, a series of novel 4-bromo-1H-indazole derivatives were designed, synthesized, and assayed for their in vitro antibacterial activity against various phenotypes of Gram-positive and Gram-negative bacteria .


Physical And Chemical Properties Analysis

The molecular weight of 4-Bromo-3-iodo-1H-indazole is 322.93 g/mol . Its InChIKey is LPKLMHLJNYUOPU-UHFFFAOYSA-N . Other computed properties include a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 0 .

Scientific Research Applications

Anticancer Applications

4-Bromo-3-iodo-1H-indazole: has shown promise in the development of anticancer agents. Its structural motif is found in compounds that inhibit key pathways involved in cancer cell proliferation, such as the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . These pathways are critical for cell division and survival, and their dysregulation is a hallmark of many cancers.

Anti-Inflammatory and Antibacterial Agents

Indazole derivatives, including 4-Bromo-3-iodo-1H-indazole , are known to possess anti-inflammatory and antibacterial properties . They can be synthesized through various methods, including transition metal-catalyzed reactions, and have potential applications in treating diseases where inflammation and bacterial infections are prevalent.

Antidepressant and Antihypertensive Effects

The indazole nucleus is a common feature in molecules with antidepressant and antihypertensive effects . By modifying the indazole core, researchers can develop new drugs that target specific receptors or enzymes involved in mood regulation and blood pressure control.

Neuroprotective Agents

Some indazole derivatives exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases . The ability to modulate neuronal survival pathways makes 4-Bromo-3-iodo-1H-indazole a valuable scaffold for developing drugs aimed at protecting nerve cells.

Antioxidant Properties

Indazole compounds have been evaluated for their antioxidant activity, which is crucial in combating oxidative stress-related diseases . The bromo and iodo substituents on the indazole ring may enhance these properties, making them suitable for further investigation as potential antioxidants.

Antiviral and Antitumor Activities

Research has indicated that indazole derivatives can have significant antiviral and antitumor activities . These activities are particularly important in the search for new treatments for viral infections and cancer, where resistance to existing drugs is a growing concern.

Enzyme Inhibition

Indazoles are known to act as selective inhibitors of enzymes like phosphoinositide 3-kinase δ, which has implications for treating respiratory diseases . The specificity of 4-Bromo-3-iodo-1H-indazole for certain enzymes can be harnessed to develop targeted therapies.

Synthetic Chemistry

In synthetic chemistry, 4-Bromo-3-iodo-1H-indazole serves as a versatile building block for constructing complex molecular architectures . Its reactivity allows for the introduction of various functional groups, facilitating the synthesis of a wide array of heterocyclic compounds.

Future Directions

Indazole-containing derivatives have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthetic approaches to construct these heterocycles with better biological activities .

Mechanism of Action

Target of Action

4-Bromo-3-iodo-1H-indazole is a heterocyclic compound that has been found to primarily target the respiratory system . Indazole-containing compounds have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

Mode of Action

For instance, they can inhibit the activity of enzymes, modulate the function of receptors, or interfere with the synthesis of essential biomolecules . The specific interaction of 4-Bromo-3-iodo-1H-indazole with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

Indazole-containing compounds can affect various biochemical pathways. For example, they can inhibit phosphoinositide 3-kinase δ, a key enzyme in the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism . By inhibiting this enzyme, 4-Bromo-3-iodo-1H-indazole could potentially disrupt the normal functioning of this pathway, leading to downstream effects such as reduced cell proliferation and survival .

Result of Action

The molecular and cellular effects of 4-Bromo-3-iodo-1H-indazole’s action depend on its specific targets and mode of action. Given its potential role as an inhibitor of phosphoinositide 3-kinase δ, the compound could potentially induce cell cycle arrest, apoptosis, or other forms of cell death in targeted cells . .

properties

IUPAC Name

4-bromo-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIN2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKLMHLJNYUOPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646265
Record name 4-Bromo-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodo-1H-indazole

CAS RN

885521-72-2
Record name 4-Bromo-3-iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885521-72-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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